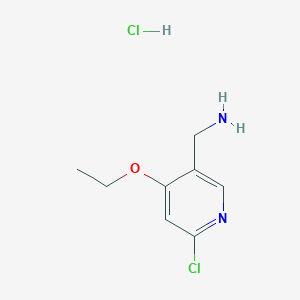

(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-4-ethoxypyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O.ClH/c1-2-12-7-3-8(9)11-5-6(7)4-10;/h3,5H,2,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPXGGMIXRHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deconstructing the Spectroscopic Signature of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride: A Predictive Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral characteristics of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride (C₈H₁₂Cl₂N₂O, MW: 223.10 g/mol ), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. This predictive approach serves as a robust framework for researchers in the synthesis, identification, and characterization of this and structurally related compounds. Each section details the theoretical basis for the predicted spectral features, provides standardized experimental protocols for data acquisition, and presents the information in a clear, accessible format for drug development professionals.

Introduction: The Structural Landscape

This compound is a multifaceted molecule featuring a pyridine core, a common scaffold in pharmacologically active compounds. The strategic placement of its substituents—a chloro group at the 6-position, an ethoxy group at the 4-position, and an aminomethyl group at the 3-position, which is protonated to form a hydrochloride salt—dictates its chemical reactivity and, consequently, its interaction with analytical probes. Understanding the expected spectral output is paramount for confirming its identity, assessing purity, and elucidating its structure during synthesis and further development.

This guide will systematically predict and rationalize the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule's atomic connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating ethoxy group, the electron-withdrawing chloro group and pyridine nitrogen, and the formation of the ammonium salt. The spectrum is predicted to be recorded in a solvent like DMSO-d₆, which is suitable for hydrochloride salts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | Singlet | 1H | H-2 | The proton at C-2 is adjacent to the electron-deficient pyridine nitrogen, resulting in a significant downfield shift. |

| ~7.10 | Singlet | 1H | H-5 | This proton is ortho to the electron-withdrawing chloro group, leading to a downfield shift. |

| ~4.20 | Quartet | 2H | O-CH₂ -CH₃ | Protons of the methylene group in the ethoxy substituent, split by the adjacent methyl group. |

| ~4.05 | Singlet (broad) | 2H | Ar-CH₂ -NH₃⁺ | The benzylic protons are deshielded by the adjacent aromatic ring and the positively charged nitrogen. The signal may be broadened due to interactions with the nitrogen. |

| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ | The ammonium protons are acidic and exchangeable, typically appearing as a broad signal. Its position is highly dependent on concentration and temperature.[1] |

| ~1.40 | Triplet | 3H | O-CH₂-CH₃ | Protons of the methyl group in the ethoxy substituent, split by the adjacent methylene group. |

The chemical shifts of protons on a pyridine ring are typically found between 7.0 and 9.0 ppm.[2][3][4] The electron-withdrawing nature of the nitrogen atom and the chloro substituent at C-6 will deshield the ring protons. Conversely, the ethoxy group at C-4 is electron-donating through resonance, which would shield the ortho protons (H-3 and H-5). The final predicted shifts are a balance of these competing effects. The aminomethyl group's protons will be deshielded due to the adjacent aromatic ring and the inductive effect of the protonated amino group. The ethoxy group protons will exhibit a characteristic quartet and triplet pattern. The protons of the ammonium group are expected to be broad and their chemical shift can be variable.[1]

Predicted ¹³C NMR & DEPT-135 Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[5][6][7][8][9]

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~165 | No Signal | C-4 | The carbon atom attached to the ethoxy group is significantly deshielded due to the oxygen's electronegativity. |

| ~152 | No Signal | C-6 | The carbon bearing the chloro group is deshielded by the halogen's inductive effect. |

| ~148 | Positive | C-2 | This carbon is adjacent to the ring nitrogen, causing a strong downfield shift. |

| ~135 | No Signal | C-3 | A quaternary carbon within the aromatic ring, its shift is influenced by adjacent substituents. |

| ~110 | Positive | C-5 | This carbon is influenced by both the electron-donating ethoxy group and the electron-withdrawing chloro group. |

| ~65 | Negative | O-CH₂ -CH₃ | The methylene carbon of the ethoxy group. |

| ~38 | Negative | Ar-CH₂ -NH₃⁺ | The benzylic carbon, deshielded by the aromatic ring and the nitrogen. |

| ~15 | Positive | O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |

The chemical shifts of carbons in a pyridine ring are typically in the range of 120-150 ppm.[10][11] The C-2, C-4, and C-6 carbons are significantly deshielded by the nitrogen atom. The ethoxy group's oxygen atom will cause a substantial downfield shift for C-4. The chloro group will also deshield the C-6 carbon. The aminomethyl and ethoxy aliphatic carbons will appear in the upfield region of the spectrum. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons will be absent, aiding in the definitive assignment of each carbon signal.[5][6][7][8][9]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

-

-

DEPT-135 Acquisition:

-

Run a standard DEPT-135 pulse sequence to differentiate carbon types.

-

-

2D NMR (Optional but Recommended):

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Visualization of NMR Assignments

Caption: Predicted ¹H NMR assignments for the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering insights into its structural components.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.[17][18][19][20]

-

Molecular Ion (M⁺): The molecular weight of the free base is 186.06 g/mol . The molecular ion peak is expected at m/z 186. Due to the presence of one chlorine atom, an isotopic peak (M+2) at m/z 188 with an intensity of approximately one-third of the M⁺ peak is anticipated.

-

Base Peak: The most stable fragment will constitute the base peak. For benzylamine-type structures, cleavage of the C-C bond alpha to the nitrogen (benzylic cleavage) is a common fragmentation pathway. This would result in the loss of the amino group to form a stable benzylic cation. However, another likely fragmentation is the loss of the ethyl group from the ethoxy moiety. The most probable base peak is at m/z 157, resulting from the loss of the ethyl radical (•CH₂CH₃).

-

Key Fragments:

-

m/z 171: Loss of a methyl radical (•CH₃) from the ethoxy group.

-

m/z 157: Loss of an ethyl radical (•C₂H₅) from the ethoxy group.

-

m/z 129: Subsequent loss of CO from the m/z 157 fragment.

-

Tropylium-like ions: Rearrangements common in substituted pyridines could also lead to a variety of other smaller fragments.

-

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment |

| 188 | [M+2]⁺• Isotopic peak |

| 186 | [M]⁺• Molecular ion |

| 157 | [M - C₂H₅]⁺ |

| 129 | [M - C₂H₅ - CO]⁺ |

Visualization of a Potential Fragmentation Pathway

Caption: A predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV.[18][19][20]

-

Mass Analysis: Scan a mass range of m/z 40-400 to capture the molecular ion and significant fragments.

-

Detection: Use an electron multiplier or similar detector to record the ion abundances.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the base peak, and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands for the amine salt, the aromatic ring, and the ether linkage.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-2800 (broad) | N-H stretch | Primary ammonium (-NH₃⁺) | The N-H stretching vibrations in ammonium salts appear as a broad and strong absorption band in this region.[21] |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyridine ring. |

| 2980-2850 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the ethoxy and aminomethyl substituents. |

| ~1600 & ~1480 | C=C & C=N stretch | Pyridine Ring | Characteristic ring stretching vibrations. |

| 1620-1560 | N-H bend | Primary ammonium (-NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group.[22] |

| 1250-1200 | C-O stretch | Aryl-alkyl ether | Asymmetric C-O-C stretching of the ethoxy group. |

| 1100-1000 | C-O stretch | Aryl-alkyl ether | Symmetric C-O-C stretching. |

| ~850 | C-Cl stretch | Aryl-Cl | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation (KBr Pellet):

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectral characterization of this compound. By applying fundamental principles of NMR, MS, and IR spectroscopy and drawing on data from analogous structures, we have established a detailed set of expected spectral data. This guide is intended to be a valuable resource for researchers, enabling them to anticipate, interpret, and validate the spectral features of this compound, thereby facilitating its synthesis and development in the pharmaceutical landscape. The provided protocols offer standardized methods for obtaining high-quality experimental data for verification.

References

-

DTIC, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a), Available at: [Link]

-

ResearchGate, 1 H NMR spectra of a sample containing 0.05 M pyridine, Available at: [Link]

-

ResearchGate, 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents, Available at: [Link]

-

Emery Pharma, A Step-By-Step Guide to 1D and 2D NMR Interpretation, 2018. Available at: [Link]

-

Chemistry LibreTexts, DEPT C-13 NMR Spectroscopy, 2023. Available at: [Link]

-

Shimadzu, KBr Pellet Method, Available at: [Link]

-

YouTube, 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC, 2020. Available at: [Link]

-

Nanalysis, DEPT: A tool for 13C peak assignments, 2015. Available at: [Link]

-

Chemistry LibreTexts, Electron Ionization, 2022. Available at: [Link]

-

Spectroscopy Online, Organic Nitrogen Compounds V: Amine Salts, 2019. Available at: [Link]

- SDSU NMR Facility, Common 2D (COSY, HSQC, HMBC)

-

YouTube, How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis, 2023. Available at: [Link]

-

PubMed, Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations, Available at: [Link]

-

Chemistry Steps, DEPT NMR: Signals and Problem Solving, Available at: [Link]

-

OpenStax, 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry, 2023. Available at: [Link]

-

Canadian Science Publishing, THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS, Available at: [Link]

-

UCLA Chemistry & Biochemistry, IR: amines, Available at: [Link]

-

Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts, Available at: [Link]

-

Research and Reviews: Journal of Chemistry, Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications, 2024. Available at: [Link]

-

YouTube, Carbon-13 NMR Spectroscopy, 2019. Available at: [Link]

-

University of the West Indies, Sample preparation for FT-IR, Available at: [Link]

-

Wikipedia, Two-dimensional nuclear magnetic resonance spectroscopy, Available at: [Link]

-

MassBank, Benzylamine, 2016. Available at: [Link]

-

ACS Publications, Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry, Available at: [Link]

-

PubMed, An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines, Available at: [Link]

-

Pellet Press Die Sets, Making KBr Pellets for FTIR: Step by Step Guide, Available at: [Link]

-

LCGC International, Understanding Electron Ionization Processes for GC–MS, 2015. Available at: [Link]

-

Chemistry LibreTexts, 24.10: Spectroscopy of Amines, 2024. Available at: [Link]

-

OpenStax, 24.10 Spectroscopy of Amines - Organic Chemistry, 2023. Available at: [Link]

-

Reddit, How does solvent choice effect chemical shift in NMR experiments?, 2022. Available at: [Link]

-

OSU Chemistry, NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, Available at: [Link]

-

Taylor & Francis Online, Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol, 2023. Available at: [Link]

-

Oregon State University, 13C NMR Chemical Shift, Available at: [Link]

-

NIH, Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications, Available at: [Link]

-

Canadian Science Publishing, Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride, Available at: [Link]

-

ResearchGate, An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines, 2025. Available at: [Link]

-

IJSAR, Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis, Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. youtube.com [youtube.com]

- 13. emerypharma.com [emerypharma.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rroij.com [rroij.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. shimadzu.com [shimadzu.com]

- 24. youtube.com [youtube.com]

- 25. eng.uc.edu [eng.uc.edu]

- 26. pelletpressdiesets.com [pelletpressdiesets.com]

- 27. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

An In-depth Technical Guide to the Stability and Degradation Profile of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride, a substituted pyridine derivative of interest in pharmaceutical development. In the absence of specific published stability data for this molecule, this document serves as a detailed methodological guide, outlining the principles, experimental designs, and analytical techniques required to thoroughly characterize its intrinsic stability. By leveraging established knowledge of pyridine chemistry and forced degradation studies, this guide empowers researchers to proactively identify potential degradation pathways, develop stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of drug candidates.

Introduction: The Critical Role of Stability Profiling

This compound belongs to the pyridine class of heterocyclic compounds, which are integral scaffolds in a vast array of pharmaceutical agents. The substituents on the pyridine ring—a chloro group, an ethoxy group, and an aminomethyl group—each contribute unique electronic and steric properties that influence the molecule's overall reactivity and stability. Understanding the degradation profile of such a molecule is a cornerstone of drug development, providing crucial insights into its shelf-life, appropriate storage conditions, and potential degradation products that could impact safety and efficacy.[1]

This guide will detail a systematic approach to investigating the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We will explore the theoretical degradation pathways based on the molecule's functional groups and provide detailed, field-proven protocols for conducting forced degradation studies and developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the separation and quantification of the parent compound and its potential degradants.

Predicted Degradation Pathways

The pyridine ring is generally considered to be electron-deficient and relatively resistant to oxidative degradation.[2] However, the substituents on the ring can significantly influence its reactivity. The primary degradation pathways for this compound are predicted to involve hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, and for the target molecule, it is likely to be influenced by pH.

-

Acidic Conditions: Under acidic conditions, the ethoxy group may be susceptible to hydrolysis to form the corresponding 4-hydroxy derivative. The aminomethyl group is expected to be protonated and relatively stable.

-

Neutral and Basic Conditions: In neutral to basic conditions, nucleophilic substitution of the chloro group at the 6-position by a hydroxyl group is a plausible degradation pathway, forming a 6-hydroxypyridine derivative. The rate of this reaction will depend on the electron-withdrawing nature of the other substituents.[3]

Oxidative Degradation

While the pyridine ring itself is somewhat resistant to oxidation, the aminomethyl and ethoxy substituents are potential sites for oxidative attack.[4]

-

Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group can be oxidized to form an imine, which could subsequently hydrolyze to an aldehyde.

-

Oxidation of the Ethoxy Group: The ethoxy group could undergo O-dealkylation to form the 4-hydroxy derivative, or oxidation at the alpha-carbon of the ethyl group.

Photodegradation

Compounds with aromatic rings, such as pyridine, can be susceptible to photodegradation. The presence of a chloro substituent may increase the likelihood of photolytic degradation.[5]

-

Homolytic Cleavage: UV light could induce homolytic cleavage of the C-Cl bond, leading to the formation of radical species that could initiate a cascade of further degradation reactions.

-

Ring Opening: High-energy UV radiation could potentially lead to the opening of the pyridine ring, although this is generally a more extreme degradation pathway.[6]

Experimental Design for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[7] The following is a recommended experimental design for this compound.

Stress Conditions

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours | To simulate acidic environments and promote hydrolysis of acid-labile groups. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, and 72 hours | To simulate alkaline environments and promote hydrolysis of base-labile groups. |

| Neutral Hydrolysis | Water at 60°C for 24, 48, and 72 hours | To assess the intrinsic hydrolytic stability of the molecule. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24, 48, and 72 hours | To induce oxidation of susceptible functional groups. |

| Photodegradation | Solid and solution (in water and methanol) exposed to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | To evaluate the impact of light on the stability of the molecule. |

| Thermal Degradation | Solid drug substance at 80°C for 48 hours | To assess the thermal stability of the molecule in the solid state.[8] |

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into a suitable container (e.g., a vial).

-

Add the specified stress agent.

-

At the designated time points, withdraw an aliquot of the sample.

-

Neutralize the sample if necessary (e.g., add an equivalent amount of base to the acid-stressed sample and vice versa).

-

Dilute the sample to a suitable concentration for analysis with the mobile phase.

-

Analyze the samples by the developed HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities.[1][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]

Method Development Strategy

The goal is to achieve adequate separation between the parent compound and all significant degradation products.

-

Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of both polar and non-polar compounds. The pH of the aqueous buffer should be optimized to achieve the best peak shape and resolution.

-

Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of the parent compound and its degradation products to ensure adequate sensitivity for all components. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Example HPLC Method Protocol

Note: This is a starting point and will likely require optimization.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm (or as determined by UV scan)

Method Validation

Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)). Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Predicted Hydrolytic Degradation Pathways

Caption: Predicted major hydrolytic degradation pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive stability and degradation profiling of this compound. By systematically applying the principles of forced degradation and developing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is paramount for making informed decisions during drug development, ensuring the final product is both safe and effective throughout its shelf life. The methodologies outlined herein are designed to be adaptable and serve as a strong foundation for the rigorous chemical characterization required by regulatory agencies.

References

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

-

Degradation of Pyridines in the Environment. ResearchGate. [Link]

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

-

Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. ResearchGate. [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

-

3-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

-

Degradation of pyridines in the environment. Taylor & Francis Online. [Link]

-

Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

-

Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

-

Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

-

Analytical Method Development and Validation for Assay of Rufinamide Drug. SciSpace. [Link]

-

Degradation of pyridines in the environment. Semantic Scholar. [Link]

-

Thermal degradation steps and temperatures details. ResearchGate. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Thermal stability and mechanism of decomposition of emulsion explosives in the presence of pyrite. PubMed. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ajrconline.org [ajrconline.org]

- 8. Thermal stability and mechanism of decomposition of emulsion explosives in the presence of pyrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes for (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride: A Novel Scaffold for Chemical Probe Development

Introduction: Unlocking the Potential of a Novel Pyridine Scaffold

(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride represents a unique chemical entity with potential applications in chemical biology and drug discovery. Its substituted pyridine core is a privileged scaffold found in numerous biologically active compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for this compound, not as an established chemical probe, but as a foundational tool for the development of novel probes and as a potential control compound.

The strategic placement of a chloro group, an ethoxy moiety, and a methanamine side chain offers multiple avenues for chemical modification and interaction with biological targets. These features suggest its utility in fragment-based screening, library synthesis, and as a starting point for structure-activity relationship (SAR) studies. This guide provides detailed protocols for the initial characterization and potential screening of this compound to unlock its biological potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

| Property | Value | Source/Method |

| Molecular Formula | C8H12Cl2N2O | Calculated |

| Molecular Weight | 223.10 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water, DMSO, and ethanol (predicted) | --- |

| Purity | >95% (recommended for biological assays) | --- |

Note: The predicted properties should be confirmed empirically before use.

Protocol 1: Stock Solution Preparation and Storage

Rationale: Proper solubilization and storage are critical to ensure the stability and activity of the compound throughout its experimental use. The hydrochloride salt form generally imparts good aqueous solubility.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated analytical balance and weighing paper

-

Vortex mixer and sonicator

Procedure:

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of the compound.

-

Solubilization:

-

For aqueous-based assays: Add the required volume of sterile water to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly. If solubility is an issue, gentle warming (up to 37°C) or brief sonication can be applied.

-

For cell-based assays: Prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous DMSO. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%).

-

-

Sterilization: If the stock solution is for use in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).

Hypothesized Applications and Investigational Workflows

While not an established probe, the structure of this compound suggests its potential as a valuable tool in several areas of research.

Fragment-Based Screening for Enzyme Inhibitors

The relatively low molecular weight and presence of key functional groups make this compound an ideal candidate for fragment-based screening campaigns, particularly against enzyme families where pyridine-containing molecules have shown activity, such as kinases and epigenetic enzymes (e.g., histone methyltransferases).

Caption: Workflow for fragment-based screening.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent-Based)

Rationale: This protocol describes a primary screening assay to determine if this compound can inhibit the activity of a specific kinase. The assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.

Materials:

-

Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

-

Kinase substrate peptide

-

ATP at a concentration near the Km for the kinase

-

Kinase assay buffer

-

This compound stock solution

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader with luminescence detection

Procedure:

-

Assay Plate Preparation:

-

Add 5 µL of kinase assay buffer to all wells.

-

Add 100 nL of the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM) to the appropriate wells.

-

Add 100 nL of DMSO to the "no inhibition" control wells.

-

Add 100 nL of the positive control inhibitor to the "maximal inhibition" control wells.

-

-

Enzyme Addition: Add 5 µL of the kinase solution (prepared in kinase assay buffer) to all wells except the "no enzyme" control wells.

-

Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (prepared in kinase assay buffer) to all wells.

-

Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours.

-

Signal Detection:

-

Equilibrate the luminescent kinase assay reagent to room temperature.

-

Add 15 µL of the reagent to each well.

-

Mix on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

-

Normalize the data using the "no inhibition" (0% inhibition) and "maximal inhibition" (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Use as a Negative Control in Biological Assays

Due to its relatively simple structure and lack of known biological targets, this compound can serve as an excellent negative control in various assays. This is particularly useful when a more complex, active molecule with a similar pyridine core is being investigated. Using it as a control helps to ensure that the observed biological effects are due to the specific functionalities of the active molecule and not the core scaffold itself.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT-Based)

Rationale: Before advancing a compound for further study, it is crucial to assess its general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cell line (e.g., HEK293 or a cancer cell line like HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well clear flat-bottom cell culture plates

-

Multichannel pipettes and a plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment:

-

Perform a serial dilution of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

-

Include wells with cells treated with medium containing DMSO only (vehicle control) and wells with the positive control.

-

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Caption: Workflow for an MTT-based cell viability assay.

Safety and Handling Precautions

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2][3][4][5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4][5] Handle in a well-ventilated area or in a chemical fume hood.[1][4] Wash hands thoroughly after handling.[1][2][3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2][3]

Conclusion and Future Directions

This compound is a compound with significant untapped potential. While not a validated chemical probe itself, its utility as a foundational scaffold for the development of more complex and potent probes is clear. The protocols outlined in this document provide a solid framework for the initial investigation of this compound's biological activities. Future work could involve the chemical elaboration of the methanamine group or substitution at other positions on the pyridine ring to develop novel inhibitors or ligands for a variety of biological targets.

References

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

Sources

Troubleshooting & Optimization

Identifying and minimizing off-target effects of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride

A Framework for Identifying and Minimizing Off-Target Effects of Novel Small Molecules

Introduction: Navigating the Unknown

Welcome to the technical support center for (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride (CAS: 1432754-50-1). As a researcher, you may be working with this compound as a novel chemical probe, a synthetic intermediate, or a potential therapeutic agent. Public domain information regarding the specific biological targets and pharmacological profile of this molecule is limited[1][2].

This guide is designed to address this critical knowledge gap. Instead of focusing on known effects, we will provide a comprehensive, field-proven framework for you, the researcher, to proactively identify, validate, and minimize potential off-target effects. The principles and workflows described here are applicable to any novel or poorly characterized small molecule, using this compound as our working example. Our goal is to empower you to generate robust, reproducible data and to confidently interpret your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have just synthesized/purchased this compound. Where do I even begin to assess its potential biological activity and off-target effects?

Answer: This is the crucial first step in characterizing any new chemical entity. Before you can identify "off-targets," you must generate initial hypotheses about the "on-targets." A multi-pronged approach starting with inexpensive, rapid, in silico methods is the most effective strategy. This is followed by broad, unbiased experimental screening to cast a wide net for potential interactions.

The causality here is risk mitigation and resource management. Computational methods are fast and cheap, allowing you to flag potential liabilities early, while broad experimental screens provide the first real-world data on how the molecule behaves.[3][4]

-

In Silico (Computational) Prediction: Use the chemical structure of your compound to predict potential biological targets based on similarity to known drugs and ligands. This is a hypothesis-generating step.

-

Broad Phenotypic Screening: Test the compound in a panel of diverse cell lines at a range of concentrations to identify any overt cellular effects (e.g., cytotoxicity, changes in morphology, proliferation).

-

Unbiased Target Identification/Binding Assays: If resources permit, utilize broad screening platforms to identify protein interactions directly.

The following diagram illustrates this initial workflow for characterizing a novel compound.

Caption: Initial workflow for novel compound characterization.

Q2: What specific computational tools can I use to predict off-target interactions for my compound?

Answer: Computational, or in silico, tools are indispensable for the early identification of potential off-target interactions, helping to reduce safety-related attrition in later development stages.[5] These methods work by comparing your molecule's structure to vast databases of compounds with known biological activities. Several robust platforms are available, each with unique strengths.

| Tool Name | Principle of Operation | Key Features & Benefits | Primary Use Case |

| SwissTargetPrediction | 2D/3D chemical similarity | Free to use, user-friendly interface. Provides a ranked list of likely targets based on ligand similarity. | Initial, rapid hypothesis generation for academic labs. |

| SEA (Similarity Ensemble Approach) | Ligand-based similarity search | Compares sets of ligands against sets of targets, providing statistical significance (E-value) for predictions. | Identifying non-obvious targets based on subtle structural similarities. |

| CSNAP (Chemical Similarity Network Analysis Pull-down) | Network-based similarity | Visualizes relationships between your compound and known drugs in a network format, revealing shared targets. | Understanding polypharmacology and identifying clusters of related targets. |

| STITCH / STRING | Chemical-protein interaction networks | Integrates known and predicted interactions from multiple evidence sources (text mining, experimental data, etc.). | Placing your compound within the context of broader biological pathways. |

Expert Tip: No single tool is perfect. The most robust approach is to use two or more platforms and look for consensus predictions. A target that appears in the results from both SwissTargetPrediction and SEA is a higher-confidence candidate for experimental validation.[5]

Q3: My in silico analysis generated a list of 50 potential off-targets. How do I experimentally validate these and screen for others?

Answer: This is where you move from prediction to direct evidence. The key is to use assays that are broad, sensitive, and can be performed in a high-throughput manner. The choice of assay depends on the nature of the predicted targets (e.g., kinases, GPCRs, ion channels).

-

Objective: To experimentally test a novel compound against a broad panel of potential protein targets to identify direct binding interactions.

-

Materials:

-

This compound, solubilized in an appropriate vehicle (e.g., DMSO, water).

-

Vehicle control.

-

Positive control compound (a known promiscuous inhibitor).

-

Commercial off-target screening service (e.g., Eurofins SafetyScreen, Reaction Biology InVEST, Charles River).[6]

-

-

Methodology: Example using a Kinase Panel

-

Compound Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO). Serially dilute to create a concentration range for testing (e.g., 10 µM, 1 µM, 100 nM).

-

Assay Plate Setup: The screening provider will typically perform this. Your compound will be added to assay plates containing individual kinases from the panel, along with the necessary substrates (like ATP) and detection reagents.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

-

Detection: The provider measures the enzymatic activity of each kinase in the presence of your compound. The result is typically expressed as "% Inhibition" relative to the vehicle control.

-

Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition at 1 µM). These are your primary "hits."

-

| Platform Type | Description | Pros | Cons |

| Biochemical Assays (e.g., Kinase Panels) | Tests compound against purified enzymes in a cell-free system.[7] | Highly sensitive, quantitative, directly measures interaction with the protein. | Lacks cellular context (e.g., membrane permeability, scaffolding proteins). Can produce false positives.[7] |

| Cell Microarray Technology | Compound is screened against a library of human membrane proteins expressed on the surface of cells.[8][9] | Physiologically relevant as it screens against properly folded proteins in a cellular membrane. Low false-positive rate.[8] | May not detect interactions with intracellular proteins. |

| Affinity Chromatography - Mass Spectrometry | Compound is immobilized on a bead and used to "pull down" binding partners from a cell lysate, which are then identified by mass spec.[10] | Unbiased, identifies novel or unexpected binding partners. | Technically complex, may miss transient or low-affinity interactions. Immobilizing the compound can alter its binding properties.[10] |

Q4: My compound induces an unexpected phenotype in my cell-based assay. How can I determine if this is due to an off-target effect?

Answer: This is a classic and critical troubleshooting scenario. The goal is to de-link the observed phenotype from the intended target. This requires a logical, evidence-based workflow to isolate the cause.

Caption: Decision tree for investigating unexpected phenotypes.

Causality Explained:

-

Dose-Response (Q1): A legitimate pharmacological effect should show a clear relationship between concentration and effect size. The absence of this suggests a non-specific effect or experimental artifact.[3]

-

Use of an Orthogonal Compound (Q2): If a different chemical scaffold that hits your primary target causes the same phenotype, it strengthens the hypothesis that the effect is on-target.

-

Use of an Inactive Analogue (Q3): This is a powerful control. If you have a closely related molecule that you know is inactive against your primary target, and it doesn't cause the phenotype, this strongly implies the phenotype is caused by the specific pharmacology of your active compound, which could be an off-target effect.

Q5: How do I minimize the impact of a confirmed off-target effect in my experiments?

Answer: Minimizing off-target effects is central to ensuring that your experimental conclusions are valid.[3] Once an off-target interaction is confirmed, several strategies can be employed.

| Strategy | Description | Rationale & Causality |

| Dose-Response Analysis | Use the lowest effective concentration of the compound that elicits the desired on-target effect. | Off-target effects are often concentration-dependent. By staying at the lower end of the dose-response curve for your on-target effect, you may be below the threshold required to engage lower-affinity off-targets.[3] |

| Target Knockout/Knockdown Rescue | Perform the experiment in cells where the suspected off-target has been genetically removed (e.g., using CRISPR or siRNA). | If the compound's problematic phenotype disappears in the knockout/knockdown cells, it provides definitive proof of the off-target interaction and validates the on-target effects observed in this clean system. |

| Rational Drug Design / SAR | Synthesize and test analogues of your compound to identify a molecule with an improved selectivity profile. | This is a medicinal chemistry approach. By understanding the Structure-Activity Relationship (SAR), you can modify the compound to reduce its affinity for the off-target while maintaining or improving its affinity for the on-target.[4] |

| Inverse Targeting | Co-administer an agent that neutralizes the free compound, reducing its exposure to non-target tissues. | This advanced strategy is primarily used in vivo to reduce systemic toxicity by clearing the drug from circulation before it can engage off-targets.[11] |

Q6: What are the key considerations for assessing off-target effects in vivo?

Answer: Translating in vitro findings to a whole organism model introduces significant complexity. An effect observed in a petri dish may not manifest in an animal due to pharmacokinetics (PK), metabolism, and tissue distribution. Therefore, in vivo toxicity studies are essential.

-

Maximum Tolerated Dose (MTD) Study: Begin with an acute toxicity study in a rodent model (e.g., mouse) to determine the dose range that can be safely administered.[12] This involves administering single, escalating doses and monitoring for adverse clinical signs (e.g., weight loss, behavioral changes, morbidity).

-

Tissue-Specific Analysis: If your in vitro screens identified potential off-targets concentrated in specific organs (e.g., liver, heart, kidneys), prioritize analysis of these tissues. Collect organs at the end of the study for histopathological examination to look for signs of cellular damage.

-

Phenotypic Monitoring: Observe the animals for any unexpected phenotypes that may correlate with predicted off-target effects. For example, if an off-target is a CNS receptor, monitor for behavioral changes.

-

Use of Model Organisms: For certain types of screening, especially developmental toxicity, model organisms like zebrafish can provide valuable, higher-throughput data before moving to more complex mammalian models.[12][13]

Self-Validation Check: Always correlate your in vivo findings with your in vitro data. If you observe liver toxicity in vivo, does this correlate with activity against a panel of liver enzymes or receptors that you screened in vitro? This link between mechanism and phenotype is critical for building a complete safety profile.

References

-

This compound | C8H12Cl2N2O - PubChem. Available at: [Link]

-

Off Target Effect - Massive Bio. Available at: [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers. Available at: [Link]

-

How can off-target effects of drugs be minimised? - Patsnap Synapse. Available at: [Link]

-

Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]

-

Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Available at: [Link]

-

Off-Target Screening Cell Microarray Assay - Creative Biolabs. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Off-target toxicity in antibody-drug conjugates - Blog. Available at: [Link]

-

In–Vivo Models for Toxicity Screening of Nanohazards: Opportunities and Challenges - ResearchGate. Available at: [Link]

-

Evaluation of in vivo toxicity of biological nanoparticles - PMC - NIH. Available at: [Link]

-

Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics. Available at: [Link]

-

The precision paradox: Off-target effects in gene editing | Drug Discovery News. Available at: [Link]

-

Off-Target Effects and Where to Find Them - CRISPR Medicine News. Available at: [Link]

-

Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq | bioRxiv. Available at: [Link]

-

BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. Available at: [Link]

-

Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. Available at: [Link]

-

(PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies - ResearchGate. Available at: [Link]

-

Off-target predictions in CRISPR-Cas9 gene editing using deep learning - Oxford Academic. Available at: [Link]

-

Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed. Available at: [Link]

-

Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]

-

Off-Target/On-Target Cytotoxicity Assay | React4Life. Available at: [Link]

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]

-

6-Chloro-4-(4-methyl-phen-oxy-meth-yl)-2H-chromen-2-one - PubMed. Available at: [Link]

Sources

- 1. This compound | C8H12Cl2N2O | CID 118798098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1432754-50-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. massivebio.com [massivebio.com]

- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. seqwell.com [seqwell.com]

- 8. criver.com [criver.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Analytical Method Development for (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride

Welcome to the dedicated technical support resource for the analytical method development of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this compound. The information herein is structured in a practical question-and-answer format, blending theoretical principles with field-proven insights to ensure scientific integrity and experimental success.

Section 1: Understanding the Molecule - Anticipating Analytical Challenges

This compound presents a unique combination of structural features that can pose challenges in analytical method development. Understanding these characteristics is the first step in creating a robust and reliable method.

-

Primary Amine Group: The methanamine moiety is a primary amine, which is basic in nature. This functional group is prone to strong interactions with acidic residual silanols on the surface of silica-based HPLC columns, a common cause of poor peak shape, specifically tailing.[1][2][3]

-

Pyridine Ring: The pyridine core is a weak base (pKa around 5.2-6) and possesses a UV chromophore, making UV detection a viable analytical technique.[4] However, the electronic properties of the ring, and thus its UV absorbance, are influenced by the substituents.

-

Hydrochloride Salt: The compound is a hydrochloride salt, which enhances its solubility in polar solvents, a favorable characteristic for reversed-phase HPLC. However, the presence of the chloride ion must be considered in the context of the overall mobile phase composition to avoid unwanted interactions.

-

Substituents (Chloro and Ethoxy): The chloro and ethoxy groups influence the molecule's polarity, hydrophobicity, and electronic distribution, which in turn affect its retention behavior in chromatography and its UV-Vis absorption spectrum.

Section 2: Troubleshooting Common Issues in HPLC Method Development

This section addresses specific problems you might encounter during your experiments, providing explanations for their causes and actionable solutions.

FAQ 1: Poor Peak Shape - Tailing Peaks

Question: My chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is the most common issue for basic compounds like this one.[1][2] The primary cause is secondary interactions between the protonated primary amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of conventional silica-based C18 columns.[1][3][5]

Causality Workflow:

Caption: Secondary interaction causing peak tailing.

Troubleshooting Protocol:

-

Mobile Phase pH Adjustment:

-

Use of a Competing Base:

-

Column Selection:

-

Action: Switch to a modern, high-purity, base-deactivated column. These columns have minimal accessible silanol groups.[2] Alternatively, consider a column with a different stationary phase, such as a polymer-based column, which lacks silanols.[3]

-

Rationale: Eliminating the source of the secondary interaction is the most effective solution.

-

Data Summary: Impact of pH on Peak Asymmetry

| Mobile Phase pH | Peak Asymmetry (As) | Observation |

| 6.8 | > 2.0 | Severe Tailing |

| 4.5 | 1.8 | Moderate Tailing |

| 2.8 | 1.2 | Symmetrical Peak |

FAQ 2: Inconsistent Retention Times

Question: I'm observing shifts in the retention time of my analyte between injections and on different days. What could be the cause?

Answer:

Inconsistent retention times are often a sign of an unstable chromatographic system or changes in the analyte's ionization state.

Troubleshooting Protocol:

-

Mobile Phase Buffering:

-

Action: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient.

-

Rationale: The retention of your basic analyte is highly sensitive to pH. A well-buffered mobile phase will resist pH shifts, ensuring consistent analyte ionization and retention.[5][6]

-

-

Column Equilibration:

-

Action: Adequately equilibrate the column with the mobile phase before starting your analytical run. This may take 10-20 column volumes.

-

Rationale: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable and reproducible surface chemistry for interaction with the analyte.

-

-

Temperature Control:

-

Action: Use a column oven to maintain a constant temperature.

-

Rationale: Retention times can be sensitive to temperature fluctuations. A stable temperature ensures reproducible chromatography.

-

FAQ 3: Low UV Sensitivity or No Peak Detected

Question: I am not getting a strong UV signal for my compound. What is the optimal wavelength, and what else could be the issue?

Answer:

The UV absorbance of pyridine and its derivatives is typically in the range of 250-270 nm.[8] Pyridine itself has absorption maxima around 254 nm.[9]

Troubleshooting Protocol:

-

Wavelength Selection:

-

Action: Using a photodiode array (PDA) detector, acquire the UV spectrum of your analyte. Select the wavelength of maximum absorbance (λmax) for quantification.

-

Rationale: Operating at the λmax provides the highest sensitivity.

-

-

Mobile Phase Cutoff:

-

Action: Ensure your mobile phase components have a UV cutoff below your chosen analytical wavelength.

-

Rationale: If the mobile phase absorbs at the same wavelength as your analyte, it will lead to a high background signal and poor sensitivity. For detection below 230 nm, use acetonitrile, water, and buffers like phosphoric acid or TFA.[9]

-

-

Analyte Stability:

-

Action: Investigate the stability of the analyte in your sample diluent.

-

Rationale: The compound may be degrading under your current experimental conditions. While 1,4-dihydropyridine derivatives are known to be sensitive to light and humidity, the stability of your specific compound should be verified.[10][11]

-

Section 3: Recommended Starting HPLC Method and Validation

This section provides a robust starting point for your method development and outlines the necessary validation steps according to ICH guidelines.

Recommended Initial HPLC Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Base-deactivated C18, 150 x 4.6 mm, 3.5 µm | Minimizes peak tailing for basic compounds.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH to protonate silanols. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10% to 70% B over 15 minutes | A good starting point for elution. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For improved reproducibility. |

| Detection | UV at λmax (approx. 260 nm, to be verified) | Based on typical absorbance for substituted pyridines. |

| Injection Vol. | 5 µL | A reasonable starting volume. |

Method Validation Workflow (Based on ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[12][13]

Caption: Key parameters for analytical method validation.

Step-by-Step Validation Protocol:

-

Specificity:

-

Objective: To demonstrate that the signal measured is from the analyte of interest.

-

Procedure: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte. The peak for the analyte should be well-resolved from any other components.

-

-

Linearity:

-

Objective: To show that the method's response is directly proportional to the analyte concentration.

-

Procedure: Prepare a series of at least five concentrations of the analyte. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

-

Range:

-

Accuracy:

-

Objective: To determine the closeness of the measured value to the true value.

-

Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

-

-

Precision:

-

Objective: To assess the degree of scatter between a series of measurements.

-

Procedure:

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

-

Robustness:

-

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The results should remain within the acceptance criteria.

-

References

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484.

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption spectra of derivatives 5, 6 b and 6 e–6 h in CH3CN... [Image]. Retrieved from [Link]

-

Marciniec, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... [Image]. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

MDPI. (2021). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. Retrieved from [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

- Patel, K., & Patel, M. (1995). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 12(6), 943-949.

-

Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... [Image]. Retrieved from [Link]

-

Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

-

Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

-

Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

- Fetzner, S. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00599-18.

-

GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

-

PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Element. (n.d.). HPLC Column Selection. Retrieved from [Link]

-

PubMed Central. (2024). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Comparative UV‐Vis absorption spectra of derivative 6 a in... [Image]. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubMed. (1995). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 3. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]

- 4. helixchrom.com [helixchrom.com]

- 5. chromtech.com [chromtech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 8. helixchrom.com [helixchrom.com]

- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 10. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of (6-Chloro-4-ethoxypyridin-3-yl)methanamine Hydrochloride

Welcome to the technical support guide for the synthesis of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride (CAS 1432754-50-1). This document is designed for researchers, chemists, and process development professionals who are working with this critical building block. The purity of this intermediate is paramount for the successful progression of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).

This guide moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting. We will explore the mechanistic origins of common impurities and offer field-proven strategies to mitigate them, ensuring your synthesis is both efficient and robust.

Part 1: Understanding the Synthetic Landscape and Key Impurity Pathways

The most common and scalable route to (6-Chloro-4-ethoxypyridin-3-yl)methanamine is through the reductive amination of its corresponding aldehyde, 6-chloro-4-ethoxypyridine-3-carbaldehyde. This process, while effective, is susceptible to several competing reactions that lead to predictable impurities. Understanding these pathways is the first step toward rational process optimization.